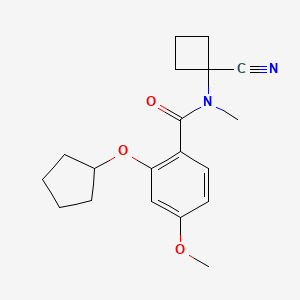
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in recent years due to its potential as a therapeutic agent for a variety of neurological disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that analogues of distamycin, which share structural similarities with "N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide", exhibit significant antimicrobial activity. These compounds, characterized by enhanced lipophilicity through the incorporation of alkyl or cycloalkyl groups, have shown promise against key organisms such as MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans. Their binding to AT tracts of DNA and low toxicity towards mammalian cell lines further underscores their potential as antimicrobial agents (Khalaf et al., 2004).
Antiviral Activity
In the realm of antiviral research, N-phenylbenzamide derivatives, which are structurally related to "N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide", have been synthesized and evaluated for their activity against Enterovirus 71 (EV 71). Among these compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has emerged as a lead compound, exhibiting activity against EV 71 strains at low micromolar concentrations and displaying significantly lower cytotoxicity compared to existing antiviral drugs. This highlights the potential of such compounds in the development of new antiviral therapies (Ji et al., 2013).
Anti-arrhythmic Properties
Further investigations have led to the synthesis of substituted heterocyclic systems from starting materials structurally related to "N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide", demonstrating good anti-arrhythmic activity with low toxicity. These studies lay the groundwork for the development of new anti-arrhythmic agents, showcasing the versatility of this chemical scaffold in therapeutic applications (Shalaby et al., 2007).
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)16-9-8-15(23-2)12-17(16)24-14-6-3-4-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMMHMUVIAQCIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-cyclopentyloxy-4-methoxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
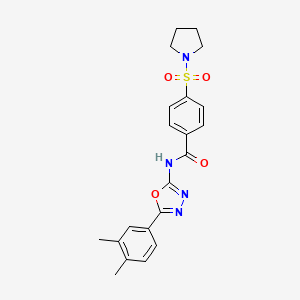
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)
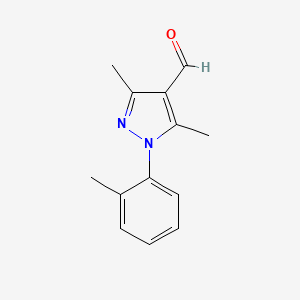
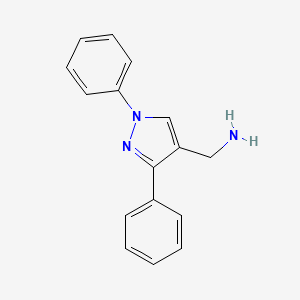
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
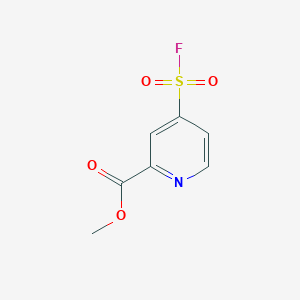

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)
![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)

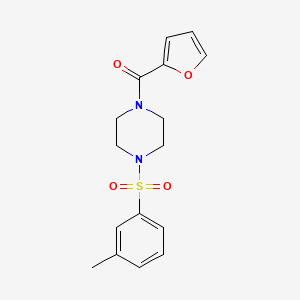
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)